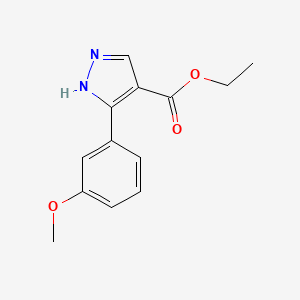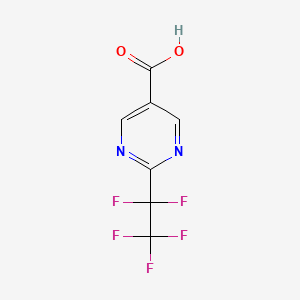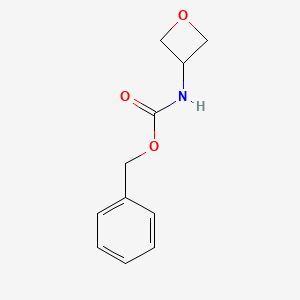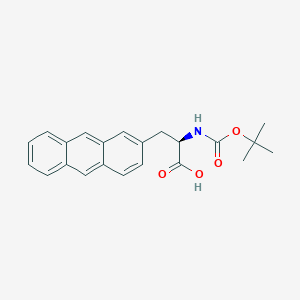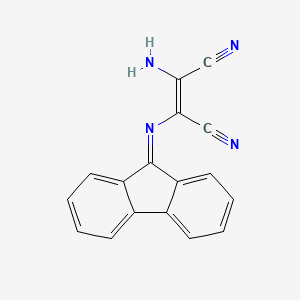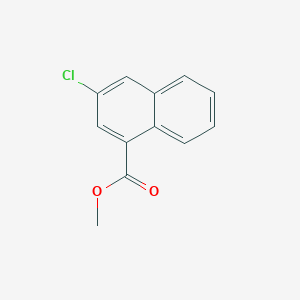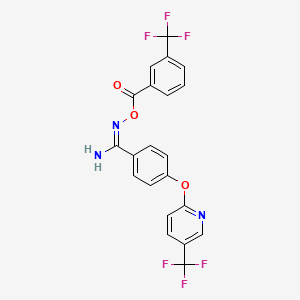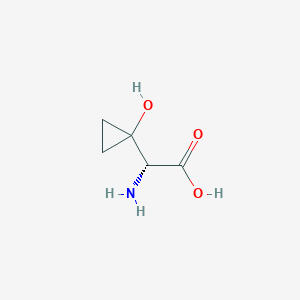
(R)-Cleonine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Cleonine, 95% is a chiral compound that has been studied for its potential applications in various scientific research areas. It is a common chiral compound that is widely used in a variety of laboratory experiments, due to its availability, stability, and low cost.
Applications De Recherche Scientifique
(R)-Cleonine, 95% has been studied for its potential applications in various scientific research areas, such as pharmaceuticals, biochemistry, and medical research. It has been used as a chiral auxiliary in the synthesis of various compounds, such as chiral drugs and biopolymers. It has also been used in the study of enzyme inhibition, drug metabolism, and receptor binding. In addition, it has been used in the study of protein folding and structure determination.
Mécanisme D'action
The mechanism of action of (R)-Cleonine, 95% is not fully understood. However, it is believed to act as a chiral auxiliary, which means that it can be used to modify the stereochemistry of a molecule. It is believed to do this by forming a complex with the molecule, which then alters the stereochemistry of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Cleonine, 95% are not well understood. However, it has been shown to have some effects on the body, such as reducing inflammation and aiding in the digestion of food. In addition, it has been shown to have some effects on the brain, such as increasing alertness and improving mood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (R)-Cleonine, 95% for lab experiments is its availability, stability, and low cost. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in lab experiments, such as its lack of specificity and its potential to cause side effects.
Orientations Futures
There are many potential future directions for (R)-Cleonine, 95%. These include further research into its biochemical and physiological effects, its potential use in drug synthesis, and its potential use in medical research. Additionally, further research into its mechanism of action and its potential applications in biochemistry and medical research could lead to new and improved treatments for various diseases.
Méthodes De Synthèse
(R)-Cleonine, 95% can be synthesized using a variety of methods, including the Fischer-Speier reaction, the Mukaiyama-Michael reaction, and the Sharpless asymmetric dihydroxylation (AD). The Fischer-Speier reaction is the most common method for the synthesis of (R)-Cleonine, 95%. This reaction involves the reaction of an aldehyde with an enantiomerically pure alcohol. The Mukaiyama-Michael reaction involves the reaction of an aldehyde with an enantiomerically pure amine. The Sharpless AD involves the reaction of an aldehyde with an enantiomerically pure oxidizing agent.
Propriétés
IUPAC Name |
(2R)-2-amino-2-(1-hydroxycyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLOOQFASKEJA-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@H](C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cleonine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




